molecular formula C10H20O2 B12617849 2-Decanone, 4-hydroxy-, (4R)- CAS No. 918820-35-6

2-Decanone, 4-hydroxy-, (4R)-

Cat. No.: B12617849
CAS No.: 918820-35-6
M. Wt: 172.26 g/mol
InChI Key: RXHDNXZELWCLRL-SNVBAGLBSA-N
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Description

2-Decanone, 4-hydroxy-, (4R)- is an organic compound with the molecular formula C10H20O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is part of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. The (4R) designation indicates the specific configuration of the hydroxyl group on the fourth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decanone, 4-hydroxy-, (4R)- can be achieved through several methods. One common approach involves the oxidation of 2-decanol using oxidizing agents such as permanganic acid and copper sulfate in dichloromethane (DCM) . Another method includes the cyclization of tricarbonyl compounds, which is a biomimetic approach often used in the synthesis of polyketides .

Industrial Production Methods

Industrial production of 2-Decanone, 4-hydroxy-, (4R)- typically involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as palladium chloride and cuprous chloride can enhance the reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-Decanone, 4-hydroxy-, (4R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include permanganic acid and copper sulfate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the hydroxyl group.

Major Products Formed

    Oxidation: 2-Decanone or decanoic acid.

    Reduction: 2-decanol.

    Substitution: Various substituted decanones depending on the nucleophile used.

Scientific Research Applications

2-Decanone, 4-hydroxy-, (4R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Decanone, 4-hydroxy-, (4R)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbonyl group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Decanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-Hydroxy-2-pentanone: A shorter chain analog with similar reactivity but different physical properties.

    2-Hydroxy-4-decanone: An isomer with the hydroxyl group on the second carbon instead of the fourth.

Uniqueness

2-Decanone, 4-hydroxy-, (4R)- is unique due to its specific chiral configuration and the presence of both hydroxyl and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

918820-35-6

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(4R)-4-hydroxydecan-2-one

InChI

InChI=1S/C10H20O2/c1-3-4-5-6-7-10(12)8-9(2)11/h10,12H,3-8H2,1-2H3/t10-/m1/s1

InChI Key

RXHDNXZELWCLRL-SNVBAGLBSA-N

Isomeric SMILES

CCCCCC[C@H](CC(=O)C)O

Canonical SMILES

CCCCCCC(CC(=O)C)O

Origin of Product

United States

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